(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
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Overview
Description
(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a complex organic compound that combines a chromenone moiety with a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the chromenone core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyrimidine derivative can be introduced through nucleophilic substitution reactions, where a suitable pyrimidine precursor reacts with the chromenone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl, aryl, or halogen atoms.
Scientific Research Applications
Chemistry
In chemistry, (6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer effects, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its structural features may also make it suitable for use in sensors or other analytical devices.
Mechanism of Action
The mechanism of action of (6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chromenone and pyrimidine moieties could play a role in binding to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenone derivatives and pyrimidine-based molecules. Examples might be (6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate analogs with different substituents or related structures like coumarins and pyrimidine carboxylates.
Uniqueness
What sets this compound apart is its unique combination of chromenone and pyrimidine moieties
Properties
IUPAC Name |
(6,7-dimethyl-2-oxochromen-4-yl)methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c1-9-4-12-11(6-15(22)25-14(12)5-10(9)2)8-24-17(23)16-13(19)7-20-18(21-16)26-3/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYMAHYJXPQYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2COC(=O)C3=NC(=NC=C3Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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